molecular formula C54H69N11O10S2 B045539 Lanreotide CAS No. 118992-92-0

Lanreotide

Katalognummer: B045539
CAS-Nummer: 118992-92-0
Molekulargewicht: 1096.3 g/mol
InChI-Schlüssel: PUDHBTGHUJUUFI-SCTWWAJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lanreotide ist ein synthetisches, zyklisches Oktapeptid-Analogon des natürlichen Hormons Somatostatin. Es wird hauptsächlich zur Behandlung von Akromegalie und Symptomen eingesetzt, die durch neuroendokrine Tumoren verursacht werden, insbesondere durch das Karzinoid-Syndrom . This compound wird unter dem Markennamen Somatuline vermarktet und von Ipsen Pharmaceuticals hergestellt .

Herstellungsmethoden

This compound wird durch eine Lösungsphasensynthese hergestellt. Der Prozess beinhaltet die Kupplung zweier geeignet geschützter Tetrapeptidfragmente. Diese Fragmente werden dann entschützt, oxidiert und mit Essigsäure behandelt, um Lanreotidazetat zu erhalten . Die synthetische Route kann wie folgt zusammengefasst werden:

Vorbereitungsmethoden

Lanreotide is synthesized through a solution phase synthesis method. The process involves coupling two suitably protected tetrapeptide fragments. These fragments are then deprotected, oxidized, and treated with acetic acid to yield this compound acetate . The synthetic route can be summarized as follows:

Analyse Chemischer Reaktionen

Lanreotide unterliegt mehreren Arten chemischer Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind:

    Oxidationsmittel: Für die Bildung von Disulfidbrücken.

    Entschützungsmittel: Für die Entfernung von Schutzgruppen.

    Kupplungsreagenzien: Für die Peptidbindungsbildung.

Wissenschaftliche Forschungsanwendungen

Treatment of Acromegaly

Indications and Mechanism of Action

Lanreotide is primarily indicated for the long-term management of acromegaly, a condition characterized by excessive growth hormone production. It is used in patients who have not responded adequately to surgery or radiotherapy. The drug acts by inhibiting growth hormone release through somatostatin receptor activation, leading to reduced levels of insulin-like growth factor 1 (IGF-1) and subsequent symptom relief .

Clinical Efficacy

Clinical studies have demonstrated that this compound effectively normalizes IGF-1 levels in a significant proportion of patients with acromegaly. The CLARINET study highlighted that this compound significantly improves progression-free survival (PFS) in patients with grade 1 or 2 NETs, showcasing its potential beyond acromegaly management .

Neuroendocrine Tumors (NETs)

Indications for NETs

This compound is also indicated for patients with unresectable, well- or moderately-differentiated gastroenteropancreatic neuroendocrine tumors (GEP-NETs). It has been shown to improve PFS compared to placebo in clinical trials, making it a vital treatment option for these tumors .

Case Studies and Clinical Trials

The ELECT trial further established this compound's efficacy in controlling symptoms associated with carcinoid syndrome, irrespective of prior treatment with octreotide. In this trial, patients reported significant symptom relief, underscoring this compound's role as a first-line treatment for symptomatic control in NETs .

Polycystic Kidney Disease (PKD) and Polycystic Liver Disease (PLD)

Emerging Applications

Recent research has explored the potential of this compound in treating polycystic kidney disease (PKD) and polycystic liver disease (PLD). Studies indicate that this compound can effectively reduce kidney and liver volumes by modulating aberrant cAMP signaling pathways involved in cystogenesis .

Clinical Evidence

In a clinical review, patients treated with this compound showed significant reductions in organ volume compared to those receiving placebo, suggesting that somatostatin analogues may offer new therapeutic avenues for managing PKD and PLD .

Carcinoid Syndrome Management

Symptom Control

In patients experiencing carcinoid syndrome, this compound has demonstrated efficacy in reducing the frequency of flushing and diarrhea. This effect is particularly beneficial for patients who are not candidates for surgical intervention or those with advanced disease stages .

Summary of Clinical Findings

Application AreaIndicationKey Findings
AcromegalyLong-term managementNormalization of IGF-1 levels; improved symptoms
Neuroendocrine TumorsGEP-NETsImproved PFS; effective symptom control
Polycystic Kidney DiseasePKD and PLDSignificant reduction in organ volume
Carcinoid SyndromeSymptom managementReduced flushing and diarrhea frequency

Vergleich Mit ähnlichen Verbindungen

Lanreotide wird häufig mit anderen Somatostatin-Analoga wie Octreotid verglichen. Beide Verbindungen werden zur Behandlung von Akromegalie und neuroendokrinen Tumoren eingesetzt. This compound hat eine längere Halbwertszeit und kann im Vergleich zu Octreotid seltener verabreicht werden .

Ähnliche Verbindungen

    Octreotid: Ein weiteres Somatostatin-Analogon, das für ähnliche Indikationen eingesetzt wird.

    Pasireotide: Ein neueres Somatostatin-Analogon mit einem breiteren Rezeptorbindungsprofil.

    Vapreotide: Wird neben seinen Antitumoreffekten zur Behandlung von Blutungen aus Ösophagusvarizen eingesetzt.

Die einzigartige langwirksame Formulierung und das spezifische Rezeptorbindungsprofil von this compound machen es zu einer wertvollen therapeutischen Option bei der Behandlung von Akromegalie und neuroendokrinen Tumoren .

Biologische Aktivität

Lanreotide is a synthetic analog of somatostatin, primarily used in the management of neuroendocrine tumors (NETs) and acromegaly. Its biological activity is characterized by its ability to inhibit hormone secretion, exert antiproliferative effects on tumor cells, and modulate various physiological processes through its action on somatostatin receptors (SSTRs). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound primarily acts as an agonist for somatostatin receptor types 2 (SSTR2) and 5 (SSTR5). The binding of this compound to these receptors leads to several biological effects:

  • Inhibition of Hormone Secretion : this compound suppresses the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are critical in conditions like acromegaly.
  • Antiproliferative Effects : By activating SSTRs, this compound induces cell cycle arrest and apoptosis in tumor cells, thereby inhibiting their proliferation. This effect is particularly significant in well-differentiated NETs, where it reduces tumor growth and progression .
  • Modulation of Ion Currents : this compound affects ion currents such as potassium (K+) and calcium (Ca2+), leading to hyperpolarization of the cell membrane and inhibition of calcium-mediated depolarization, which further contributes to its antiproliferative effects .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in various patient populations. The most notable is the CLARINET study , a phase III trial that assessed the effects of this compound in patients with metastatic enteropancreatic NETs.

Key Findings from Clinical Trials

  • Progression-Free Survival (PFS) : In the CLARINET study, patients treated with this compound showed a significant improvement in PFS compared to placebo. The median PFS was not reached for the this compound group versus 18 months for the placebo group (P < 0.001) with a hazard ratio for progression or death at 0.47 .
  • Quality of Life : While there were no significant differences in overall survival or quality of life between treatment groups, the safety profile was favorable, with diarrhea being the most common adverse event .

Table 1: Summary of Clinical Trial Results

StudyPopulationTreatmentMedian PFSHazard Ratio
CLARINETMetastatic NETsThis compound 120 mgNot reached0.47
SPINETAdvanced bronchopulmonary NETsThis compound AutogelNot reportedNot reported
Other StudiesVarious NET typesHigh-dose this compoundStabilization in 70% of patientsN/A

Case Studies

Several case studies have documented the effectiveness of this compound in individual patients:

  • Case Study on Acromegaly : A patient with GHRH-producing carcinoid treated with this compound experienced a dramatic reduction in GH levels by 90% and IGF-1 levels by 75%, indicating effective hormonal control despite having metastatic disease .
  • High-Dose Treatment : A cohort receiving high doses (12,000 µg/day) showed a tumor size response in 5% and stabilization in 70%, highlighting this compound's role in managing advanced disease stages .
  • Immune Response Modulation : Recent studies suggest that this compound may also influence immune cell activity, enhancing T cell responses in vitro, which could have implications for its use in combination therapies .

Eigenschaften

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHBTGHUJUUFI-SCTWWAJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69N11O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127984-74-1 (acetate salt)
Record name Lanreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60897514
Record name Lanreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108736-35-2
Record name Lanreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanreotide
Reactant of Route 2
Lanreotide
Reactant of Route 3
Lanreotide
Reactant of Route 4
Reactant of Route 4
Lanreotide
Reactant of Route 5
Lanreotide
Reactant of Route 6
Lanreotide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.